Norcaesalpinin E

Antimalarial drug discovery Natural product screening Plasmodium falciparum

Procure Norcaesalpinin E as the validated benchmark for antimalarial drug discovery. It is the most potent norcassane furanoditerpenoid lactone from a 44-compound screen (IC50 0.090 µM vs P. falciparum FCR-3/A2), surpassing chloroquine (IC50 0.29 µM) in vitro. Minor structural modifications cause up to 72-fold potency variance; substitute analogs risk compromised assay validity. Use as positive control, dereplication standard, or medicinal chemistry scaffold to ensure reproducible, high-activity starting points.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 854038-96-3
Cat. No. B1150692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcaesalpinin E
CAS854038-96-3
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C
InChIInChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Norcaesalpinin E (CAS 854038-96-3) for Research Procurement: Antimalarial Potency and Structure-Activity Profile


Norcaesalpinin E is a norcassane-type furanoditerpenoid lactone isolated from the seed kernels of Caesalpinia crista (Leguminosae) [1]. First structurally characterized and biologically evaluated in 2005, it has been identified as the most potent in vitro antimalarial agent within a screen of 44 structurally related cassane and norcassane diterpenes, demonstrating an IC50 of 0.090 µM against the Plasmodium falciparum FCR-3/A2 clone [2]. This potency exceeds that of the clinical comparator chloroquine (IC50 = 0.29 µM) in the same assay system, establishing a quantifiable benchmark for procurement in antimalarial drug discovery and natural product dereplication programs [2]. Its classification as a norcassane diterpenoid with a specific furan ring system and acetate ester functionalization directly dictates its distinct biological performance relative to its in-class analogs [3].

Why Norcaesalpinin E (CAS 854038-96-3) Cannot Be Substituted with Generic Cassane-Type Diterpenes


The substitution of Norcaesalpinin E with another cassane- or norcassane-type diterpene is scientifically invalid due to a stark 72-fold variance in antimalarial potency observed across the structural class [1]. In the same standardized Plasmodium falciparum FCR-3/A2 in vitro assay, IC50 values range from 0.090 µM for Norcaesalpinin E to 6.5 µM for the least active structural analog, confirming that minor modifications—such as the presence or absence of the furan ring, the oxidation state of the lactone, or the specific acetate ester position—dramatically alter biological efficacy [1][2]. The comprehensive structure-activity relationship (SAR) established in the 44-compound screen demonstrates that potency is not a class-level property but is instead exquisitely dependent on the precise molecular architecture of the norcassane scaffold [2]. Procurement of an alternative analog without verifying its specific IC50 within this assay system risks introducing a compound with up to two orders of magnitude lower activity, thereby compromising the validity and reproducibility of antimalarial drug discovery or biochemical pathway studies.

Quantitative Differentiation of Norcaesalpinin E (CAS 854038-96-3) Against Closest Analogs: A Procurement Evidence Guide


Superior Antimalarial Potency: Direct Comparison with Chloroquine and the 44-Compound Cassane/Norcassane Panel

Norcaesalpinin E (compound 28) exhibited the most potent antimalarial activity among all 44 cassane- and norcassane-type diterpenes tested, with an IC50 of 0.090 µM against the chloroquine-resistant Plasmodium falciparum FCR-3/A2 clone [1]. This potency is 3.2-fold greater than that of the clinical antimalarial drug chloroquine (IC50 = 0.29 µM), which was tested under identical in vitro conditions [1]. The observed activity defines the upper bound of efficacy for this entire structural class, with the least active analogs in the panel requiring over 6.5 µM to achieve similar inhibition, representing a >72-fold difference [2].

Antimalarial drug discovery Natural product screening Plasmodium falciparum

Structure-Activity Relationship (SAR) Benchmarking: Furan Ring as a Critical Potency Determinant

SAR analysis of the 44-compound panel revealed that the presence of a furan ring fused to the cassane/norcassane skeleton is a key structural feature for enhanced antimalarial activity [1]. Norcaesalpinin E, which possesses this furan ring, demonstrated an IC50 of 0.090 µM. In contrast, structurally similar analogs lacking the furan ring or possessing alternative heterocyclic modifications displayed significantly reduced activity, with IC50 values extending up to 6.5 µM [2]. This relationship is quantifiable: furan-bearing diterpenes in the panel exhibited an average IC50 of 0.48 µM (n=8), whereas non-furan analogs had an average IC50 of 3.1 µM (n=36), establishing a class-level inference of a ~6.5-fold potency advantage conferred by the furan moiety [1].

Medicinal chemistry Structure-activity relationship Diterpenoid pharmacology

In Silico Target Engagement: Binding Affinity to Plasmodium falciparum Circumsporozoite Protein

Computational docking studies have identified a potential mechanism of action for Norcaesalpinin E involving interaction with the circumsporozoite protein (CSP) of Plasmodium falciparum [1]. Norcaesalpinin E demonstrated a binding affinity of -7.6 kcal/mol to CSP, which is 0.5 kcal/mol stronger (more negative) than the binding affinity of the control antimalarial quinine sulfate (-7.1 kcal/mol) [1]. While this is a single computational endpoint and requires experimental validation, it provides a differentiation point from other cassane diterpenes for which no such CSP docking data have been reported.

Molecular docking Computational biology Malaria vaccine target

Recommended Application Scenarios for Norcaesalpinin E (CAS 854038-96-3) Based on Quantitative Evidence


Antimalarial Lead Discovery and Hit-to-Lead Optimization

Given its demonstrated potency as the most active compound in a 44-member diterpenoid library (IC50 = 0.090 µM) and its superiority over chloroquine in vitro, Norcaesalpinin E is optimally deployed as a validated positive control and a high-priority scaffold for medicinal chemistry optimization in antimalarial drug discovery programs [1]. Procurement of this specific compound, rather than a generic cassane diterpene, ensures that lead optimization efforts commence from the most potent naturally occurring starting point in this structural class, maximizing the probability of identifying derivatives with improved drug-like properties while maintaining sub-micromolar efficacy [1][2].

Natural Product Dereplication and Chemotaxonomic Studies

Norcaesalpinin E serves as a critical reference standard for the dereplication of norcassane-type furanoditerpenoids in extracts of Caesalpinia crista and related Fabaceae species. Its well-defined retention time, mass spectral fragmentation pattern, and NMR spectroscopic fingerprints enable the rapid identification and quantification of this compound in complex natural product matrices, thereby preventing the costly re-isolation of known entities and focusing isolation efforts on novel or differentially active minor constituents [3].

In Vitro Pharmacology of Cassane-Type Diterpenoids

For academic or industrial laboratories investigating the broader pharmacological profile of cassane diterpenoids, Norcaesalpinin E provides a defined, high-activity reference point against which the potency of newly isolated or synthesized analogs can be benchmarked. Its inclusion in a panel of reference compounds allows for the quantitative assessment of SAR trends across multiple biological assays (e.g., antimalarial, cytotoxic, anti-inflammatory) and ensures that potency comparisons are made against the class's most active member [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norcaesalpinin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.